2,3-Pentanedione

説明

特性

IUPAC Name |

pentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMFJUDUGYTVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051435 | |

| Record name | 2,3-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

109.9 °C, 230-234 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

19 °C (66 °F) - open cup, 66 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol) | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | 2,3-Pentadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa | |

| Record name | 2,3-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow liquid, Yellow to yellow-green liquid | |

CAS No. |

600-14-6 | |

| Record name | 2,3-Pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WBE45SCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-52 °C, -61.6 °F | |

| Record name | 2,3-Pentanedione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-PENTANEDIONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/822 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2,3-Pentanedione chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Pentanedione

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical data, experimental methodologies, and visual representations of its structure and relevant pathways.

Chemical Identity and Structure

This compound, also known as acetyl propionyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] It is a pentane molecule substituted with oxo groups at the 2 and 3 positions.[2] This compound is recognized for its somewhat sweet, buttery, and caramel-like taste and odor.[1][2] It is found naturally in various foods and beverages, including coffee and dairy products, and is also used as a flavoring agent.[1][3]

Structural Identifiers:

-

IUPAC Name: pentane-2,3-dione[1]

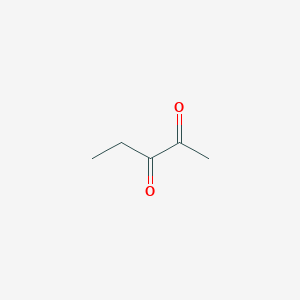

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [1][5] |

| Molecular Weight | 100.12 g/mol | [6] |

| Appearance | Colorless to deep green-yellow liquid | [2] |

| Odor | Somewhat sweet, quinone-like | [2] |

| Melting Point | -52 °C | [2][4] |

| Boiling Point | 110-112 °C | [2][4] |

| Density | 0.957 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.404 | [2][4] |

| logP (Octanol/Water Partition Coefficient) | -0.85 | [7] |

| Water Solubility | 60,000 mg/L at 15 °C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline established protocols.

Synthesis of this compound

A common industrial synthesis of this compound involves the acid-catalyzed reaction of hydroxyacetone and paraldehyde.[8]

Materials:

-

Hydroxyacetone

-

Paraldehyde

-

Concentrated Hydrochloric Acid

-

Water

-

Tetrabutylammonium bromide solution (50 wt. % in water)

Procedure:

-

A mixture of 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of 50 wt. % tetrabutylammonium bromide solution is prepared and heated to 50°C.[8]

-

A dosing mixture of 150 kg of hydroxyacetone and 126 kg of paraldehyde is prepared at a temperature of 19-21°C.[8]

-

The dosing mixture is added to the heated acid solution over a period of 7 hours.[8]

-

Following the addition, 38 g of water is added to the reaction mixture.[8]

-

The product, a mixture of water and this compound, is distilled off at atmospheric pressure.[8]

-

The phases of the distillate are separated to yield this compound.[8]

Caption: Workflow for the synthesis of this compound.

Analysis of Airborne this compound by HPLC

This method is used for determining the concentration of this compound in workplace air.[9][10]

Materials:

-

Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH)

-

Air sampling pump with a flow rate of 1 L/min

-

Acetonitrile

-

Internal or external standards

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

Procedure:

-

Sampling: A known volume of air is drawn through a DNPH-impregnated silica gel cartridge using a pump at a flow rate of 1 L/min. Sampling can be conducted for 15 minutes to 1 hour.[9][10]

-

Desorption: The formed hydrazones are desorbed from the cartridge with acetonitrile.[9]

-

Analysis: The desorbed sample is analyzed by HPLC with either a UV or Mass Spectrometry (MS) detector.[9]

-

Quantification: The concentration of this compound is determined using a 10-point calibration curve with an internal standard for HPLC-MS or an external standard for HPLC-UV.[9] The limit of quantification is approximately 0.00078 mg/m³ for a 60 L air sample.[9]

Analysis of Airborne this compound by GC-MS

An alternative method for the determination of this compound in the air utilizes Gas Chromatography-Mass Spectrometry.[11]

Materials:

-

Silica gel tubes

-

Air sampling pump

-

Acetone

-

Cyclohexanone (internal standard)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Sampling: A defined volume of air is drawn through a silica gel tube using a sampling pump.[11]

-

Desorption: The collected this compound is desorbed from the silica gel with acetone containing a known amount of cyclohexanone as an internal standard.[11]

-

Analysis: The resulting solution is analyzed by GC-MS.[11]

-

Quantification: A multiple-point calibration is used to quantify the amount of this compound. The limit of quantification is 0.0025 mg/m³ for a 20 L air sample.[11]

Caption: General workflow for the analysis of airborne this compound.

Chemical Reactivity and Applications

This compound is a reactive α-dicarbonyl compound.[7] Its reactivity allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.[4][6]

Key Reactions:

-

Condensation with Phenols: It undergoes acid-catalyzed condensation with phenols to form bisphenol derivatives.[4]

-

Reaction with Anilines: It can be used in a Palladium-catalyzed reaction with aniline under reductive conditions to synthesize 2-ethyl-3-methyl-1H-indole.[4]

-

Condensation with o-phenylenediamine: It reacts with o-phenylenediamine, using citric acid as a catalyst, to produce 2-ethyl-3-methylquinoxaline.[4]

Due to its characteristic flavor profile, this compound is utilized as a flavoring agent in the food industry.[2][6] It also serves as a versatile building block in the synthesis of more complex molecules and polymers.[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][12]

Handling and Storage:

-

Handle in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][12] Recommended storage temperature is 2-8 °C.[4][12]

-

It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2]

Health and Safety:

-

Inhalation of vapors may be harmful, and due to its structural similarity to diacetyl, there are concerns about potential effects on pulmonary function with occupational exposure.[14]

-

It can cause skin and eye irritation.[14]

-

There is a risk of skin sensitization.[14]

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031598) [hmdb.ca]

- 2. This compound | 600-14-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-ペンタンジオン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. series.publisso.de [series.publisso.de]

- 8. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. series.publisso.de [series.publisso.de]

- 11. series.publisso.de [series.publisso.de]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

2,3-Pentanedione CAS number 600-14-6

An In-depth Technical Guide on 2,3-Pentanedione (CAS 600-14-6)

Abstract

This compound (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone recognized for its characteristic buttery and sweet aroma.[1][2] It is a naturally occurring compound found in a variety of foods and is also synthesized for use as a flavoring agent, often as a replacement for diacetyl.[3][4][5] While considered safe for ingestion, the inhalation of this compound vapors is associated with significant respiratory and olfactory toxicity, posing occupational health risks.[3][6] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and toxicological profile, including detailed experimental protocols and mechanistic pathways to support research and drug development professionals.

Chemical and Physical Properties

This compound is a yellow to greenish-yellow liquid with a penetrating, buttery, and sweet odor.[1][3] It is a volatile organic compound belonging to the α-diketone family.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 600-14-6 | [1] |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Yellow to green-yellow liquid | [3] |

| Odor | Buttery, sweet, caramel-like | [1][2][5] |

| Melting Point | -52 °C (lit.) | [1] |

| Boiling Point | 110-112 °C (lit.) | [1] |

| Density | 0.957 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 19 °C (66.2 °F) - open cup | [3] |

| Refractive Index (n20/D) | 1.404 (lit.) | [1] |

| log KOW | -0.85 | [7] |

| Water Solubility | 60,000 mg/L at 15 °C | [7] |

| InChI Key | TZMFJUDUGYTVRY-UHFFFAOYSA-N |

| SMILES String | CCC(=O)C(C)=O | |

Synthesis and Reactivity

Synthesis

Several synthetic routes for this compound have been established:

-

From Lactic Acid: A green chemistry approach involves the vapor-phase condensation of crude lactic acid over a polymorphic ZrO₂ catalyst at high temperatures (e.g., 325°C), achieving high conversion and selectivity.[8][9]

-

From Hydroxyacetone and Paraldehyde: This process involves the reaction of hydroxyacetone and paraldehyde in the presence of a strong acid (pKa ≤ 4) and a phase transfer catalyst, which improves upon older methods with poor yields and long reaction times.[10]

-

Other Methods: Additional synthetic pathways include the acetylation of propionic acid using acetic anhydride or acetyl chloride, and the thermal decarboxylation of acetoacetic acid.[11]

Chemical Reactivity

As an α-diketone, this compound is a reactive compound capable of participating in various chemical reactions.[7][11]

-

Condensation Reactions: It undergoes acid-catalyzed condensation with phenols to produce bisphenol derivatives.[1] It can also react with o-phenylenediamine, catalyzed by citric acid, to form 2-ethyl-3-methylquinoxaline.[1]

-

Indole Synthesis: It reacts with anilines under reductive, palladium-catalyzed conditions to synthesize 2-ethyl-3-methyl-1H-indole.[1]

-

Reactivity with Amines: The α-diketone functionality allows it to react with amines to form imines.[11]

-

Oxidation and Reduction: this compound can be oxidized to form carboxylic acids or reduced to yield the corresponding alcohols.[11]

Applications

This compound's primary applications stem from its sensory properties and chemical reactivity.

-

Flavoring Agent: It is widely used in the food industry as a flavoring agent or adjuvant to impart a buttery, creamy, or caramel-like taste to products such as dairy, baked goods, and beverages.[1][12][13] It is often used as a substitute for diacetyl.[3][6]

-

Chemical Intermediate: It serves as a versatile starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.[1][2][13]

-

Solvent: It can be used as a solvent for cellulose acetate, paints, inks, and lacquers.[2]

Toxicology and Biological Effects

While generally recognized as safe for ingestion, inhalation of this compound is a significant occupational hazard, with toxicity comparable to that of diacetyl.[3][14] The primary target organs are the respiratory tract and olfactory epithelium.[3]

Table 2: Toxicological Data for this compound

| Parameter | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 3 g/kg | [3] |

| NIOSH REL (TWA) | Human | Inhalation | 9.3 ppb | [3] |

| NIOSH STEL | Human | Inhalation | 31 ppb | [3] |

| MAK Value | Human | Inhalation | 0.02 ml/m³ |[7] |

Acute inhalation exposure in rats causes necrotizing rhinitis, tracheitis, and bronchitis.[3][15] Sub-chronic and repeated exposures can lead to more severe conditions, including inflammation, fibrosis, squamous metaplasia, and obliterative bronchiolitis-like changes in the airways.[3][7][14][16] It is also classified as a skin sensitizer.[7]

Mechanism of Action and Signaling Pathways

The toxicity of this compound is linked to the high reactivity of its α-dicarbonyl structure with biological molecules.[7]

-

Metabolism: The compound is metabolized by dicarbonyl/L-xylulose reductase (DCXR). Olfactory neurons with lower expression of this enzyme exhibit greater susceptibility to injury.[3][15]

-

Cellular Damage: Inhalation exposure induces both apoptosis and necrosis in the respiratory epithelium.[3] A key event in the apoptotic pathway is the activation of caspase-3.[3]

-

Inflammatory Response: Exposure can alter gene expression, leading to an increase in pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).[3]

Caption: Toxicological mechanism of this compound following inhalation.

Experimental Protocols

Accurate quantification of this compound, especially in workplace air, is critical for exposure monitoring. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[17]

Caption: General experimental workflow for this compound analysis.

Protocol 1: Workplace Air Analysis via GC-MS

This protocol is adapted from validated methods for determining this compound in workplace air.[18][19]

-

Sampling:

-

Calibrate a personal sampling pump to a flow rate of approximately 0.33 L/min.

-

Connect a silica gel tube (e.g., SKC Cat. No. 226-183) to the pump.[19]

-

Draw a defined volume of air (e.g., 20 L for a 1-hour sample) through the tube. The analyte is adsorbed onto the silica gel.[18]

-

Protect the sampling tube from light during and after sampling to prevent degradation of the analyte.[19]

-

-

Sample Preparation (Desorption):

-

Carefully break open the silica gel tube and transfer the contents to a 2-mL amber glass vial.

-

Add 2.0 mL of acetone containing a known concentration of an internal standard (e.g., cyclohexanone).[18]

-

Cap the vial and allow it to stand for at least 30 minutes with occasional agitation to ensure complete desorption.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: DB-1, 60-m × 0.32-mm i.d. (5-µm df) capillary column or equivalent.[19]

-

Injection: Inject an aliquot of the sample extract into the GC.

-

Carrier Gas: Helium.[17]

-

Oven Program: Example program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[17]

-

MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]

-

-

Quantification:

-

Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent with the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Calculate the concentration of this compound in the air sample based on the calibration curve, desorption volume, and air volume sampled. The limit of quantification for this method can be as low as 0.0025 mg/m³ for a 20 L air sample.[18]

-

Protocol 2: Workplace Air Analysis via HPLC-UV/MS (Derivatization Method)

This protocol is based on a validated method using derivatization with 2,4-dinitrophenylhydrazine (DNPH).[21]

-

Sampling:

-

Calibrate a sampling pump to a flow rate of 1 L/min.

-

Draw a defined volume of air (e.g., 60 L for a 1-hour sample) through a cartridge filled with silica gel impregnated with DNPH.

-

The this compound reacts with DNPH on the cartridge to form a stable hydrazone derivative.

-

-

Sample Preparation (Desorption):

-

Elute the cartridge by passing a defined volume of acetonitrile through it to desorb the formed hydrazones.

-

Collect the eluate in a volumetric flask. For analysis with an internal standard (HPLC-MS), use acetonitrile containing a defined amount of the standard.

-

-

HPLC Analysis:

-

Instrument: High-performance liquid chromatograph with a UV or MS detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection:

-

HPLC-UV: Monitor the eluate at a wavelength appropriate for the DNPH derivatives (e.g., ~360 nm).

-

HPLC-MS: Use mass spectrometry for higher selectivity and sensitivity.

-

-

Injection: Inject an aliquot of the desorbed sample solution.

-

-

Quantification:

-

Prepare a 10-point calibration curve using standards of the this compound-DNPH derivative.[21]

-

For HPLC-UV, use an external standard calibration. For HPLC-MS, an internal standard is recommended.[21]

-

Quantify the sample based on the peak area relative to the calibration curve. The limit of quantification can reach 0.00078 mg/m³ for a 60 L air sample.[21]

-

Safety and Handling

This compound is a highly flammable liquid and vapor and requires careful handling.[22]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[23][24] Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and protective clothing.[25] Use non-sparking tools and take precautionary measures against static discharge.[22][23]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[23] Keep containers tightly closed. Recommended storage temperature is 2-8°C.[23] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[1]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[22][25]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[22][25]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22][25]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.[25]

-

Conclusion

This compound is a commercially important α-diketone with significant applications in the flavor and chemical industries. However, its utility is paralleled by considerable health risks associated with inhalation exposure, which can lead to severe and irreversible respiratory damage. Its toxicological profile is closely related to that of diacetyl, necessitating stringent occupational exposure limits and careful monitoring. A thorough understanding of its chemical properties, reactivity, and biological mechanisms of action is essential for researchers and professionals in drug development and industrial hygiene to ensure its safe handling and to mitigate potential health hazards.

References

- 1. This compound | 600-14-6 [chemicalbook.com]

- 2. Acetylpropionyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. aiha.org [aiha.org]

- 7. series.publisso.de [series.publisso.de]

- 8. US5731471A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]

- 11. Buy this compound | 600-14-6 [smolecule.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. series.publisso.de [series.publisso.de]

- 19. osha.gov [osha.gov]

- 20. stacks.cdc.gov [stacks.cdc.gov]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. geneseo.edu [geneseo.edu]

- 25. chemicalbook.com [chemicalbook.com]

The Natural Occurrence of 2,3-Pentanedione in Foods: A Technical Guide

Introduction

2,3-Pentanedione (CAS No. 600-14-6), also known as acetylpropionyl, is a naturally occurring alpha-diketone that is a significant contributor to the flavor and aroma profiles of a wide array of food products. Characterized by a creamy, buttery, and sweet aroma, it is a key flavor compound in numerous foods and beverages, including dairy products, coffee, and fermented goods.[1] The formation of this compound is primarily the result of two major biochemical phenomena: the Maillard reaction during thermal processing and the metabolic activities of various microorganisms during fermentation.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its formation pathways, quantitative data in various food matrices, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Formation Pathways of this compound

The presence of this compound in food is predominantly a result of two distinct pathways: the Maillard reaction and microbial metabolism.

1. Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars during the thermal processing of food.[1] The formation of this compound through this pathway can involve the interaction of a C3 carbon unit from a reducing sugar (like glucose) with an amino acid such as L-alanine.[1] The specific reaction mechanism can be influenced by factors such as pH; at neutral to alkaline pH, the recombination of sugar fragments is a major route for its formation.[1]

2. Microbial Metabolism: In many microorganisms, particularly yeast (Saccharomyces cerevisiae) and certain bacteria, this compound is generated as a byproduct of the isoleucine biosynthetic and catabolic pathways.[1][2] The key precursor in this pathway is α-acetohydroxybutyrate, an intermediate in isoleucine synthesis. This intermediate is formed from L-threonine and pyruvate and can be oxidatively decarboxylated to yield this compound.[1] This pathway is particularly significant in fermented products like beer, wine, and yogurt.[2][3]

Quantitative Data on this compound in Foods

This compound has been identified and quantified in a diverse range of food and beverage products. The concentration can vary significantly based on factors such as processing conditions, raw materials, microbial strains used in fermentation, and storage time. The following tables summarize reported concentrations in various food matrices.

Table 1: Concentration of this compound in Beverages

| Beverage | Concentration Range | Notes | Reference(s) |

| White Wine | 0.02 - 0.36 mg/L | Average concentration of 0.10 mg/L found in a study of 57 German white wines. | [1] |

| Red Wine | 0.08 - 0.88 mg/L | Average concentration of 0.25 mg/L found in a study of 20 European red wines; generally higher than in white wines. | [1] |

| Beer | 7.1 - 32.1 µg/L (ppb) | Levels vary significantly during fermentation and maturation. | |

| 0.14 - 0.23 mg/L | Found in beers with different adjunct ratios. | [2] | |

| Roasted Coffee | 341 - 8,853 µg/kg | Arabica beans generally show higher concentrations than Robusta beans. |

Table 2: Concentration of this compound in Other Food Products

| Food Product | Concentration Range | Notes | Reference(s) |

| Butter | Present | Contributes to the characteristic buttery flavor. Specific quantitative data is not readily available. | [4][5] |

| Cheese | Present | Contributes to the creamy and cheesy flavor profile. Found in various cheese types, including fresh and blue cheeses. | [4][6] |

| Yogurt | Present | A natural product of fermentation by starter cultures. | [3][4][7] |

| Bread | Present | Detected in wheat and sourdough bread. | [4][8] |

| Roasted Nuts | Present | Found in roasted almonds and pecans. | [4][8] |

| Meats | Present | Detected in cooked chicken, beef, and pork. | [8] |

Experimental Protocols for Quantification

The accurate quantification of the volatile compound this compound requires precise analytical techniques. Gas Chromatography (GC) is the most common method, often coupled with a mass spectrometer (MS) or an electron capture detector (ECD).

Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This method is highly sensitive and suitable for complex food matrices.

1. Materials and Reagents:

-

Sample Vials: 20 mL headspace vials with PTFE-lined septa.

-

SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Internal Standard (IS): 2,3-Hexanedione solution of known concentration.

-

Calibration Standards: Certified standards of this compound.

-

Reagents: Sodium chloride (NaCl), deionized water.

2. Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of working standard solutions by serial dilution in deionized water to generate a calibration curve (e.g., 10, 50, 100, 500, 1000 µg/L).

3. Sample Preparation:

-

Solid Samples (e.g., cheese, bread): Weigh 1-2 g of homogenized sample into a 20 mL headspace vial. Add a defined volume of deionized water and 1 g of NaCl to enhance volatile release.

-

Liquid Samples (e.g., beer, wine): Pipette 5 mL of the degassed sample into a 20 mL headspace vial. Add 1 g of NaCl.

-

Spike all samples and calibration standards with a known amount of the internal standard solution.

-

Immediately seal the vials.

4. HS-SPME and GC-MS Analysis:

-

Incubation/Extraction: Place the vial in a heated autosampler tray (e.g., 60°C). Allow the sample to equilibrate for 15 minutes. Then, expose the SPME fiber to the headspace for extraction (e.g., 30 minutes at 60°C).

-

Desorption: Retract the fiber and immediately inject it into the GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

-

GC Conditions:

-

Column: Use a suitable capillary column, e.g., DB-WAX or DB-5ms (60 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.[4]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode to identify compounds and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 57, 72, 100) and the internal standard.

-

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples using the regression equation from the calibration curve.[4]

Protocol 2: Derivatization followed by HPLC-Fluorometric Detection

This protocol is an alternative for laboratories without GC-MS and is effective for liquid samples like beer and wine.

1. Materials and Reagents:

-

Derivatizing Agent: 2,3-Diaminonaphthalene (DAN).

-

Solid-Phase Extraction (SPE): C18 SPE cartridges.

-

Solvents: Methanol, deionized water.

-

Other Reagents: Hydrochloric acid, sodium hydroxide.

2. Sample Preparation and Derivatization:

-

Pass the liquid sample (e.g., 10 mL of beer) through a C18 SPE column for initial cleanup.

-

Add the DAN solution to the cleaned sample. Adjust pH and heat as required by the specific method to facilitate the reaction, which forms a fluorescent derivative.

-

Pass the derivatized solution through a second C18 SPE column to capture the fluorescent derivatives.

-

Wash the column to remove interferences.

-

Elute the derivatives from the column with methanol.

3. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorometric detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: Set the fluorometric detector to the specific excitation and emission wavelengths of the this compound-DAN derivative.

4. Quantification:

-

Prepare calibration standards and subject them to the same derivatization and extraction procedure as the samples.

-

Create a calibration curve based on the fluorescence response of the standards.

-

Calculate the concentration in the sample based on its fluorescence signal relative to the calibration curve.

Conclusion

This compound is a crucial, naturally occurring flavor compound found in a wide variety of foods and beverages.[4] Its formation is intricately linked to fundamental biochemical processes, namely the Maillard reaction and microbial amino acid metabolism.[1] The concentration of this diketone varies widely depending on the food matrix and processing conditions. Standardized analytical methods, primarily headspace GC-MS, provide a robust framework for its accurate quantification, which is essential for understanding flavor development, ensuring food quality, and controlling fermentation processes. Further research to quantify this compound in a broader range of food products will continue to enhance our understanding of its role in the overall sensory experience of foods.

References

- 1. [Gaschromatographical determination of diacetyl, acetoin, and this compound in wine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vicinal diketone formation in yogurt: (13)C precursors and effect of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Profile of Volatile Compounds in Dessert Yogurts Prepared from Cow and Goat Milk, Using Different Starter Cultures and Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Formation of 2,3-Pentanedione in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione, an α-diketone, is a volatile compound of significant interest across various scientific disciplines, including food science, flavor chemistry, and toxicology. It is a key contributor to the desirable buttery, creamy, and caramel-like aromas in a wide array of thermally processed foods and beverages, such as coffee, beer, and baked goods.[1][2] The formation of this compound is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. Understanding the mechanisms of its formation is crucial for controlling flavor development in food products and for assessing potential toxicological risks associated with its inhalation in occupational settings. This technical guide provides a comprehensive overview of the formation of this compound in the Maillard reaction, detailing its formation pathways, influencing factors, quantitative data, and analytical methodologies.

Formation Pathways of this compound

The generation of this compound during the Maillard reaction is a multifaceted process involving several key pathways. The primary routes involve the interaction of reducing sugars, such as glucose, with amino acids, particularly L-alanine.

Primary Pathway: Involvement of Amino Acids

Isotope labeling studies have demonstrated that the predominant pathway for this compound formation involves the incorporation of carbon atoms from amino acids.[3][4] In a model system of D-glucose and L-alanine, it has been shown that approximately 90% of the this compound formed involves the participation of the C2'-C3' atoms of L-alanine.[3][4] This pathway proceeds through the reaction of a C3 carbon unit derived from the fragmentation of the reducing sugar with the amino acid.

The C3 sugar fragments, such as pyruvaldehyde and glyceraldehyde, are key intermediates in this process.[3][4] The amino acid, acting as a C-nucleophile, interacts with these α-keto aldehydes, leading to the formation of this compound after a series of reactions including aldol-type condensation, decarboxylation, and deamination.[3]

Secondary Pathway: Sugar Fragmentation and Recombination

A smaller fraction, estimated at around 10% in the glucose/L-alanine model system, of this compound is formed solely from the carbon atoms of the reducing sugar.[3][4] This pathway involves the fragmentation of the sugar backbone into smaller carbon units (e.g., C1, C2, C3, C4 fragments) and their subsequent recombination. The relative importance of this pathway is influenced by reaction conditions such as pH and moisture content.[5]

The Role of Strecker Degradation

The Strecker degradation of amino acids, a crucial part of the Maillard reaction, also plays a role in the formation of precursors and related flavor compounds. This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid (Strecker aldehyde), ammonia, and carbon dioxide.[6][7][8] While not the direct formation route for the entire this compound molecule, the α-dicarbonyl intermediates that drive the Strecker degradation are central to the overall reaction network.

Factors Influencing this compound Formation

The yield and formation pathways of this compound are significantly influenced by several factors:

-

Amino Acid and Sugar Type: The type of amino acid and reducing sugar are critical. L-alanine is a well-established precursor for the major formation pathway.[3][4] The reactivity of sugars varies, with pentoses generally being more reactive than hexoses.[9]

-

pH: The pH of the reaction medium has a profound effect on the formation pathways. Under acidic conditions (pH 5), the formation of this compound from the intact sugar backbone is favored.[5] In contrast, at neutral to alkaline pH (pH 9), the recombination of sugar fragments becomes the dominant pathway.[5] Generally, the Maillard reaction is accelerated in an alkaline environment.[10]

-

Temperature and Time: Higher temperatures and longer reaction times generally promote the Maillard reaction and thus the formation of this compound. However, very high temperatures can also lead to the degradation of the formed dicarbonyls.[11]

-

Moisture Content: The presence of water significantly impacts the reaction pathways. Under aqueous conditions, both pH and the type of amino acid play a crucial role in determining the dominant formation route.[5] In dry heating conditions, the formation from the intact glucose backbone is the major pathway, regardless of pH.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the formation of this compound from model systems and its occurrence in various food products.

Table 1: Relative Importance of this compound Formation Pathways in a D-Glucose/L-Alanine Model System

| Formation Pathway | Relative Contribution (%) | Reference(s) |

| Involvement of C2'-C3' atoms of L-alanine | 90% | [3][4] |

| From glucose carbon atoms only | 10% | [3][4] |

Table 2: Influence of pH and Moisture on this compound Formation Pathways from Glucose

| Condition | Dominant Pathway | Relative Contribution (%) | Amino Acid | Reference(s) |

| Aqueous, pH 5 | Intact glucose backbone | 86% | Glycine | [5] |

| Aqueous, pH 5 | Intact glucose backbone | 60% | Proline | [5] |

| Aqueous, pH 9 | Recombination of C3/C2 fragments | 62% | Glycine | [5] |

| Aqueous, pH 9 | Recombination of C4/C1 fragments | 24% | Glycine | [5] |

| Dry heating | Intact glucose backbone | 70-82% | Glycine/Proline | [5] |

Table 3: Concentration of this compound in Various Food and Beverage Products

| Product | Concentration Range | Reference(s) |

| Coffee (roasted beans) | 0.0089 - 0.21 ppm | [12][13] |

| Coffee (during roasting) | [12][13] | |

| Beer | 6 µg/L - 20 µg/L | [14] |

| Butter | Present, contributes to flavor | [1] |

| Cheese | Present, contributes to flavor | [1] |

| Yogurt | Natural fermentation product | [1] |

| Bread | Present | [1] |

| Chicken & Meat | Present | [1] |

| Cocoa & Potato Chips | Present | [1] |

| Roasted Almonds & Pecans | Present | [1] |

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This method is suitable for the analysis of volatile this compound in liquid and solid matrices.

1. Sample Preparation:

- Liquid Samples (e.g., Beer, Coffee): Degas carbonated samples. Place 5 mL of the liquid sample into a 20 mL headspace vial.

- Solid Samples (e.g., Ground Coffee): Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

- Add a known amount of a suitable internal standard (e.g., 2,3-hexanedione or a stable isotope-labeled this compound).[15]

- For liquid samples, add sodium chloride to saturate the solution and enhance the volatility of the analytes.[15]

- Immediately seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

- Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) in a headspace autosampler.

- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

- Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

- Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent).

- Oven Temperature Program: Start at a low temperature (e.g., 40°C for 2 min), ramp to a higher temperature (e.g., 240°C) at a suitable rate (e.g., 10°C/min), and hold for a few minutes.[1]

- Carrier Gas: Helium at a constant flow rate.

- Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity and selectivity, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 100, 57, and 43).

4. Quantification:

- Create a calibration curve by analyzing a series of standards of known this compound concentrations with a constant amount of the internal standard.

- Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Protocol 2: HPLC-UV Analysis with Derivatization

This method is suitable for the quantification of α-dicarbonyl compounds, including this compound, in aqueous samples.

1. Derivatization:

- Take a known volume of the sample (e.g., 10 mL of wine).

- Adjust the pH of the sample to 8.0.

- Add a derivatizing agent, such as 1,2-diaminobenzene (o-phenylenediamine), to the sample. This reacts with the α-dicarbonyl group to form a stable and UV-active quinoxaline derivative.

- Add a known amount of an internal standard (e.g., 2,3-hexanedione).

- Heat the mixture (e.g., at 60°C for 3 hours) to ensure complete derivatization.

- Cool the sample before injection.

2. HPLC-UV Analysis:

- Column: Use a reverse-phase C18 column.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: A typical flow rate is around 1 mL/min.

- Detection: Monitor the absorbance at the wavelength of maximum absorption for the quinoxaline derivatives (e.g., around 313 nm).

- Quantification: Similar to the GC-MS method, create a calibration curve using derivatized standards and an internal standard to quantify the concentration of this compound in the samples.

Mandatory Visualizations

Caption: Maillard reaction pathway to this compound.

Caption: Strecker degradation of an α-amino acid.

Caption: Experimental workflow for this compound analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound this compound (FDB008229) - FooDB [foodb.ca]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Origin of this compound and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openlib.tugraz.at [openlib.tugraz.at]

- 6. ugc.futurelearn.com [ugc.futurelearn.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Maillard reaction - Wikipedia [en.wikipedia.org]

- 11. Kinetics of α‑dicarbonyl compounds formation in glucose‐glutamic acid model of Maillard reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. series.publisso.de [series.publisso.de]

- 13. Naturally occurring diacetyl and this compound concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Acetylpropionyl (2,3-Pentanedione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of acetylpropionyl, also known as 2,3-pentanedione. A diketone with the chemical formula C₅H₈O₂, it is a yellow to greenish-yellow liquid recognized by its characteristic buttery odor.[1] This document compiles essential quantitative data, details standard experimental methodologies for their determination, and presents a logical workflow for physical property analysis. This information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and behavior in various chemical and biological systems. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Weight | 100.12 | g/mol | - | [1][2] |

| Appearance | Yellow to greenish-yellow liquid | - | Ambient | [1][2] |

| Odor | Buttery | - | - | [1] |

| Melting Point | -52 | °C | - | [1] |

| Boiling Point | 110 - 112 | °C | 760 hPa | [3] |

| Density | 0.957 | g/cm³ | 25 °C | |

| Vapor Pressure | 28.530 | hPa | 20 °C | [3] |

| Flash Point | 19 | °C | Closed cup | [3] |

| Solubility in Water | 60 | g/L | 15 °C | [4] |

| Refractive Index | 1.404 | nD | 20 °C | [5] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the consistent and safe use of chemical compounds. The following sections outline standard experimental protocols applicable to the measurement of the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Distillation Method)

The boiling point is a critical indicator of a liquid's volatility. A standard method for its determination is through simple distillation.

-

Apparatus: A simple distillation setup is assembled, which includes a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.

-

Procedure:

-

The this compound sample is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The sample is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

-

-

Precision: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Density Measurement (Oscillating U-Tube Method)

Modern digital density meters utilizing the oscillating U-tube principle offer high precision and require small sample volumes.[6]

-

Apparatus: A digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using dry air and deionized water.

-

A small, bubble-free sample of this compound is injected into the U-tube.

-

The sample is allowed to reach thermal equilibrium at a controlled temperature (e.g., 25 °C).

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then displayed by the instrument.

-

The U-tube is thoroughly cleaned with appropriate solvents and dried after the measurement.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.[6]

-

Apparatus: An Abbe refractometer with a light source and temperature control.

-

Procedure:

-

The refractometer is turned on and the prisms are cleaned and dried. The temperature is set to a standard value, typically 20 °C.

-

The instrument is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the adjustment knob is turned until the light and dark fields are sharply divided and centered on the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature of the measurement is also recorded.

-

The prisms are cleaned immediately after the measurement.

-

Flash Point Determination (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3]

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens).

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The cup is placed in the tester and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical property analysis of a liquid sample like this compound.

References

- 1. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | 600-14-6 [chemicalbook.com]

- 5. 600-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Pentanedione: Properties, Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione (also known as acetyl propionyl) is an alpha-diketone that is a subject of significant interest in various scientific disciplines.[1] It is a naturally occurring compound found in a variety of foods and beverages, contributing to their characteristic flavors.[2] Beyond its role in flavor chemistry, this compound serves as a versatile starting material in the synthesis of organic compounds, including heterocyclic molecules of pharmaceutical interest.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile and associated signaling pathways.

Physicochemical Properties

This compound is a yellow to greenish-yellow liquid with a characteristic buttery, sweet, and caramel-like odor.[2][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [5] |

| Molecular Weight | 100.12 g/mol | [5] |

| CAS Number | 600-14-6 | [5] |

| Appearance | Yellow to greenish-yellow liquid | [4] |

| Odor | Buttery, sweet, caramel-like | [2] |

| Boiling Point | 108-112 °C | [4] |

| Melting Point | -52 °C | [4] |

| Density | 0.957 g/mL at 25 °C | |

| Solubility | Soluble in water and organic solvents |

Experimental Protocols

Laboratory Synthesis of this compound via Oxidation of 2-Pentanol

This protocol describes a potential laboratory-scale synthesis of this compound through the oxidation of the secondary alcohol 2-pentanol. This method utilizes a common oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium-based reagent like Jones reagent.[6]

Materials:

-

2-Pentanol

-

Pyridinium chlorochromate (PCC) or Jones Reagent (Chromium trioxide in sulfuric acid and acetone)

-

Dichloromethane (if using PCC) or Acetone (if using Jones Reagent)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanol in an appropriate solvent (e.g., dichloromethane for PCC, acetone for Jones reagent).

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent to the stirred solution of 2-pentanol. The reaction is often exothermic, so it may be necessary to cool the flask in an ice bath to maintain the desired temperature (typically between 0-25°C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-pentanol) is consumed.

-

Workup:

-

If using PCC, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

If using Jones reagent, quench the reaction by adding isopropanol until the orange-brown color disappears. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

References

- 1. Acetylpropionyl - Wikipedia [en.wikipedia.org]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. series.publisso.de [series.publisso.de]

- 5. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. yufengchemicals.com [yufengchemicals.com]

An In-depth Technical Guide to the Organoleptic Properties of 2,3-Pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone that plays a significant role in the flavor and aroma profiles of a wide variety of food products.[1] Its characteristic buttery, creamy, and sweet sensory attributes make it a key component in dairy products, baked goods, coffees, and as a replacement for diacetyl.[1][2] This technical guide provides a comprehensive overview of the organoleptic properties of this compound, including detailed sensory profiles, quantitative thresholds, experimental protocols for its evaluation, and an exploration of the underlying chemosensory signaling pathways.

Organoleptic Profile

The sensory perception of this compound is complex, contributing a range of desirable flavor and aroma notes. Its overall profile is predominantly characterized by buttery, sweet, and creamy notes.

Odor Profile

The odor of this compound is multifaceted, with the primary descriptors being sweet, caramellic, and buttery.[3] It also possesses creamy, cheesy, nutty, and slightly fruity nuances.[1] The perceived odor can vary depending on the concentration and the matrix in which it is present.

Taste Profile

When tasted, this compound imparts a distinct buttery and sweet flavor.[3] At typical usage levels in food, it contributes to a creamy, cheesy, and slightly toasted dairy character, enhancing the overall richness and mouthfeel.[4]

Quantitative Sensory Data